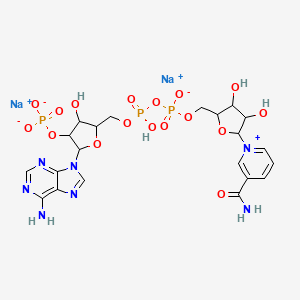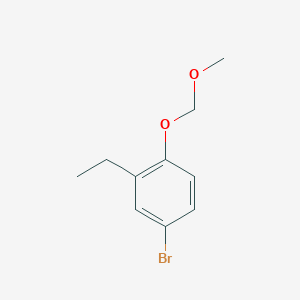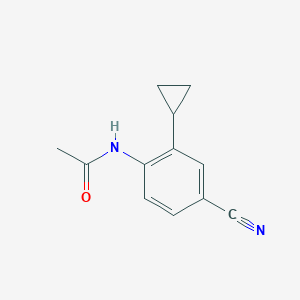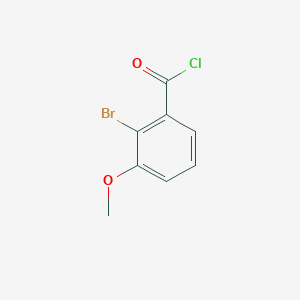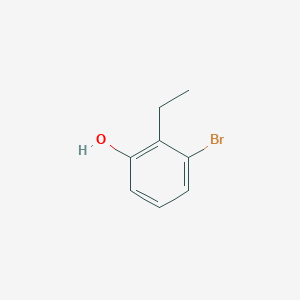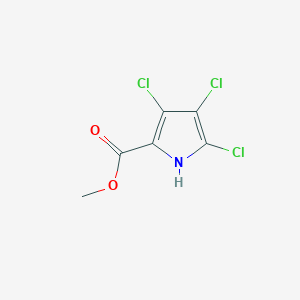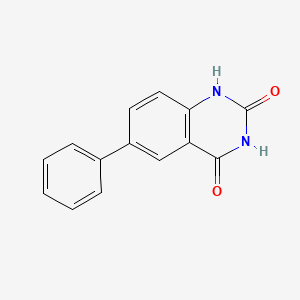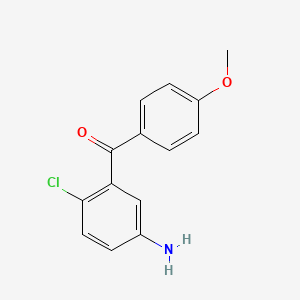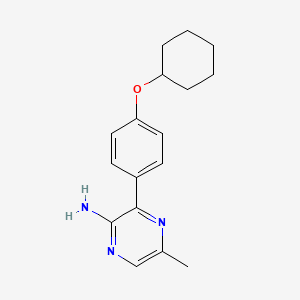![molecular formula C9H11BrN2 B13981459 5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13981459.png)
5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a bromine atom and a pyrrolo[3,2-b]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of a suitable precursor. One common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to introduce the bromine atom into the pyrrolo[3,2-b]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The choice of reagents and conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: It may have potential therapeutic applications due to its unique structure and reactivity.
作用机制
The mechanism by which 5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate .
相似化合物的比较
Similar Compounds
- 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of the 3,3-dimethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous in certain applications .
属性
分子式 |
C9H11BrN2 |
|---|---|
分子量 |
227.10 g/mol |
IUPAC 名称 |
5-bromo-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C9H11BrN2/c1-9(2)5-11-6-3-4-7(10)12-8(6)9/h3-4,11H,5H2,1-2H3 |
InChI 键 |
JJGDOZPJNOKMLY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNC2=C1N=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


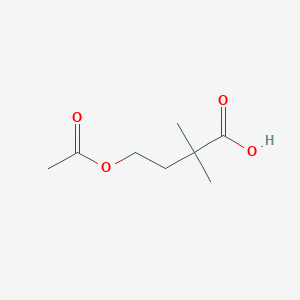
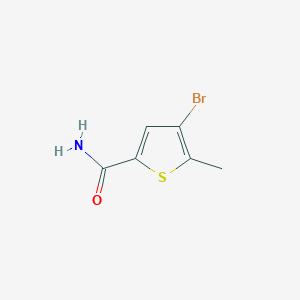

![2-[3-(Cyclopropylmethanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13981388.png)
